molecular formula C20H21ClN2O4 B2772896 [2-[4-(Hexanoylamino)phenyl]-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 874967-02-9

[2-[4-(Hexanoylamino)phenyl]-2-oxoethyl] 6-chloropyridine-3-carboxylate

Cat. No. B2772896
CAS RN: 874967-02-9
M. Wt: 388.85
InChI Key: GYIOCSVJSDVJKY-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridine ring, with various functional groups attached at different positions. These could include a hexanoylamino group, an oxoethyl group, and a carboxylate group .


Chemical Reactions Analysis

Pyridine and its derivatives are known to undergo several types of reactions, including electrophilic and nucleophilic substitutions. They can also participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the degree of substitution on the pyridine ring, and the overall size and shape of the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Pyridine derivatives are found in a variety of pharmaceuticals and can have diverse modes of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound could include exploring its potential uses in pharmaceuticals or materials science, investigating its reactivity and interactions with other compounds, and developing more efficient methods for its synthesis .

properties

IUPAC Name

[2-[4-(hexanoylamino)phenyl]-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4/c1-2-3-4-5-19(25)23-16-9-6-14(7-10-16)17(24)13-27-20(26)15-8-11-18(21)22-12-15/h6-12H,2-5,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIOCSVJSDVJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)C(=O)COC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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